molecular formula C5H4BrN5O B12350655 2-Amino-8-bromo-1,8-dihydropurin-6-one

2-Amino-8-bromo-1,8-dihydropurin-6-one

Cat. No.: B12350655
M. Wt: 230.02 g/mol
InChI Key: YOCZBTCSTMFIKO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-bromo-1,8-dihydropurin-6-one typically involves the bromination of guanine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the guanine molecule. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-bromo-1,8-dihydropurin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amino or thiol derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-Amino-8-bromo-1,8-dihydropurin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-8-bromo-1,8-dihydropurin-6-one involves its interaction with nucleic acids. The compound can incorporate into DNA or RNA, potentially disrupting normal cellular processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and various signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    8-Bromoadenine: Another brominated purine derivative with similar properties.

    8-Bromoinosine: A brominated derivative of inosine, used in similar applications.

    8-Bromohypoxanthine:

Uniqueness

2-Amino-8-bromo-1,8-dihydropurin-6-one is unique due to its specific bromination at the 8-position, which imparts distinct chemical and biological properties. This selective bromination makes it particularly useful in studies involving nucleic acids and in the development of therapeutic agents .

Properties

Molecular Formula

C5H4BrN5O

Molecular Weight

230.02 g/mol

IUPAC Name

2-amino-8-bromo-1,8-dihydropurin-6-one

InChI

InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h4H,(H3,7,9,10,11,12)

InChI Key

YOCZBTCSTMFIKO-UHFFFAOYSA-N

Canonical SMILES

C1(N=C2C(=O)NC(=NC2=N1)N)Br

Origin of Product

United States

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